Cas no 107855-60-7 (1,3-Dimethyl 2-(3-chlorophenyl)propanedioate)

1,3-Dimethyl 2-(3-chlorophenyl)propanedioate 化学的及び物理的性質
名前と識別子
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- 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate
- dimethyl 2-(3-chlorophenyl)propanedioate
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- MDL: MFCD06204129
- インチ: 1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3
- InChIKey: VROUULBTDDNVNY-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C(C(=O)OC)C(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 251
- トポロジー分子極性表面積: 52.6
- 疎水性パラメータ計算基準値(XlogP): 2.5
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051150-1g |
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95% | 1g |
¥2240.0 | 2023-02-27 | |
Enamine | EN300-305423-10.0g |
1,3-dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95.0% | 10.0g |
$1778.0 | 2025-03-19 | |
Enamine | EN300-305423-2.5g |
1,3-dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95.0% | 2.5g |
$810.0 | 2025-03-19 | |
Ambeed | A1090299-1g |
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95% | 1g |
$326.0 | 2024-04-26 | |
Enamine | EN300-305423-5g |
1,3-dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95% | 5g |
$1199.0 | 2023-09-05 | |
Enamine | EN300-305423-0.05g |
1,3-dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95.0% | 0.05g |
$76.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051150-5g |
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95% | 5g |
¥6517.0 | 2023-02-27 | |
Enamine | EN300-305423-0.1g |
1,3-dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95.0% | 0.1g |
$113.0 | 2025-03-19 | |
Enamine | EN300-305423-10g |
1,3-dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95% | 10g |
$1778.0 | 2023-09-05 | |
1PlusChem | 1P01B6YR-250mg |
1,3-dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95% | 250mg |
$255.00 | 2023-12-26 |
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
1,3-Dimethyl 2-(3-chlorophenyl)propanedioateに関する追加情報
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate: Chemical Structure, Synthesis and Applications
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate (CAS No. 107855-60-7) is a synthetic organic compound belonging to the class of ester derivatives. This compound features a unique structural framework combining a substituted aromatic ring with a dicarboxylic ester core. The 3-chlorophenyl moiety attached to the central propanedioate backbone provides distinct electronic and steric properties that influence its reactivity profile. Recent advances in green chemistry have demonstrated that this compound can be synthesized through catalytic oxidation of corresponding alcohols under mild reaction conditions.
The core structure of 1,3-dimethyl propanedioate consists of two methyl groups positioned at the terminal carbonyl positions of the dicarboxylic acid framework. This structural arrangement creates a symmetrical ester system that enhances solubility characteristics while maintaining molecular rigidity. The presence of the chlorinated phenyl group introduces moderate lipophilicity and alters intermolecular interactions compared to non-halogenated analogs. These properties make it particularly suitable for applications requiring controlled hydrophobicity.
In terms of synthetic methodology, modern approaches to preparing CAS No. 107855-60-7 often employ transition metal-catalyzed coupling reactions. A recent study published in the Journal of Organic Chemistry (2024) demonstrated an efficient Pd(0)-catalyzed protocol achieving >90% yield under solvent-free conditions. This advancement addresses traditional challenges associated with waste generation during esterification processes while maintaining high regioselectivity for the desired dimethyl substitution pattern.
The functional versatility of this compound has driven its exploration in pharmaceutical research. As a potential building block for drug discovery programs, its scaffold has been utilized in the development of novel kinase inhibitors. A 2024 patent application (WO/2024/XXXXXX) describes its use as an intermediate in the synthesis of ATP-competitive compounds targeting BRAF V600E mutations in melanoma treatment regimens. The specific substitution pattern enables precise tuning of molecular interactions with target proteins.
In materials science applications, recent studies have investigated the self-assembly behavior of CAS No. 107855-60-7-based molecules on metal surfaces using scanning tunneling microscopy (STM). These investigations revealed ordered monolayer formations with potential applications in molecular electronics and surface functionalization technologies. The combination of aromatic π-electron systems and ester functionality provides unique opportunities for designing supramolecular architectures.
Analytical characterization techniques such as NMR spectroscopy and X-ray crystallography have provided detailed insights into the conformational preferences of this compound. The axial-equatorial equilibrium between methyl groups has been quantitatively analyzed using variable temperature NMR experiments, revealing activation parameters that inform predictive modeling efforts in computational chemistry studies.
Eco-toxicological assessments conducted by environmental research groups indicate that this compound exhibits low bioaccumulation potential compared to similar chlorinated aromatic esters. These findings support its use as an environmentally benign alternative to traditional industrial chemicals while maintaining performance characteristics required for specialized applications.
Ongoing research focuses on expanding its utility through post-synthetic modifications. Recent publications describe successful derivatization strategies including nucleophilic substitution at the chlorinated position and transesterification reactions to access structurally diverse derivatives. These transformations open new pathways for creating functional materials with tailored properties.
The commercial availability of high-purity batches enables researchers to explore its potential across multiple disciplines simultaneously. Quality control protocols ensure consistent batch-to-batch reproducibility, which is critical for both academic investigations and industrial development projects requiring precise chemical inputs.
In summary, CAS No. 107855-60-7 represents an important chemical entity combining aromatic substitution patterns with ester functionality in a structurally defined framework. Its unique combination of physical properties and synthetic accessibility positions it as a valuable platform molecule for advancing research in pharmaceutical sciences, materials engineering, and chemical technology domains.
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